Piperidine-1,3-dicarboxamide
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Overview
Description
Piperidine-1,3-dicarboxamide is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and two amide groups at the 1 and 3 positions. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine with phosgene followed by the addition of ammonia can yield this compound. Another method involves the use of piperidine-1,3-dicarboxylic acid as a starting material, which is then converted to the dicarboxamide through amidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-1,3-dicarboxylic acid, while reduction could produce piperidine-1,3-diamine .
Scientific Research Applications
Piperidine-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Piperidine-1,3-dicarboxamide can be compared with other similar compounds, such as:
Piperidine-1,4-dicarboxamide: Similar structure but with amide groups at the 1 and 4 positions.
Piperidine-1,3-dicarboxylic acid: The carboxylic acid analog of this compound.
Piperidine-1,3-diamine: The diamine analog of this compound.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)5-2-1-3-10(4-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12) |
InChI Key |
QHSCXGMDNOKEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
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